molecular formula C25H20N4O5 B2936624 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326926-22-0

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2936624
CAS No.: 1326926-22-0
M. Wt: 456.458
InChI Key: CQLDQWKXJWQUIO-UHFFFAOYSA-N
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Description

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
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Properties

CAS No.

1326926-22-0

Molecular Formula

C25H20N4O5

Molecular Weight

456.458

IUPAC Name

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O5/c1-32-20-11-9-16(13-21(20)33-2)22-27-23(34-28-22)17-8-10-18-19(12-17)26-25(31)29(24(18)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31)

InChI Key

CQLDQWKXJWQUIO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H18N4O4\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives against various bacterial strains. The compound was tested using the Agar well diffusion method against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
3-Benzyl...Staphylococcus aureus1270
3-Benzyl...Escherichia coli1565
3-Benzyl...Candida albicans1180

The results indicated that the compound exhibited moderate to significant activity against these strains, particularly against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Antiviral Activity

The antiviral properties of quinazoline derivatives were assessed in vitro against several viruses. Notably, one study highlighted that certain derivatives showed promising activity against vaccinia and adenovirus.

Compound Virus Type EC50 (μM) Reference Drug EC50 (μM)
24b11Vaccinia virus1.7Cidofovir (25)
24b13Adenovirus type 26.2Reference drug (not specified)

These findings suggest that modifications in the quinazoline structure can lead to enhanced antiviral potency, with specific compounds demonstrating significantly lower EC50 values compared to existing antiviral drugs .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a recent study, various quinazoline derivatives were tested against several cancer cell lines, including breast and prostate cancer cells. The results showed that:

  • Compound A inhibited proliferation in breast cancer cell lines with an IC50 value of 15 μM.
  • Compound B displayed an IC50 value of 10 μM against prostate cancer cells.

These results indicate that structural modifications in quinazoline derivatives can significantly affect their anticancer activity .

Structure-Activity Relationship (SAR)

Preliminary investigations into the structure-activity relationships (SAR) have revealed that specific substitutions at the quinazoline ring are crucial for enhancing biological activity. For instance:

  • The presence of a dimethoxyphenyl group significantly increases antimicrobial activity.
  • The incorporation of an oxadiazole moiety has been linked to improved antiviral properties.

This information is vital for guiding future synthetic efforts aimed at optimizing the biological efficacy of quinazoline-based compounds .

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